molecular formula C10H11N3 B2874557 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine CAS No. 1333801-83-4

2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine

Cat. No.: B2874557
CAS No.: 1333801-83-4
M. Wt: 173.219
InChI Key: GSEPBRWVDFPTMM-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine ( 1333801-83-4) is a chemical compound with the molecular formula C 10 H 11 N 3 and a molecular weight of 173.21 g/mol . This molecule features a pyrazole core, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities . The pyrazole ring system is a weak base and is classified as an alkaloid, making it a structure of high interest in drug discovery and development . This compound serves as a valuable building block for researchers, particularly in the synthesis of more complex molecules. For instance, pyrazole-containing amines are key intermediates in constructing Schiff base ligands; these ligands are formed via condensation with aldehydes or ketones and are significant for their applications in developing new pharmaceuticals, functional materials, and as ligands in coordination chemistry . The structural motif of pyrazole is present in compounds evaluated for diverse pharmacological properties, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant activities . The presence of the imine group within the dihydropyrazole ring offers a reactive site for further chemical modifications, enabling researchers to explore novel structure-activity relationships. The product is provided for non-human research applications only. It is not intended for diagnostic, therapeutic, or any veterinary use.

Properties

IUPAC Name

2-(2-methylphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c1-8-4-2-3-5-9(8)13-10(11)6-7-12-13/h2-7H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJNKXYOKRTVKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1333801-83-4
Record name 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine typically involves the reaction of 2-methylphenylhydrazine with an appropriate ketone or aldehyde. One common method is the condensation reaction between 2-methylphenylhydrazine and acetylacetone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Cycloaddition Reactions

The compound participates in [3+2] cycloadditions due to its conjugated imine system, acting as a 1,3-dipole. Key findings include:

Table 1: Cycloaddition Reactions with Dipolarophiles

DipolarophileProductConditionsYield (%)Reference
Methyl propiolatePyrazolo[1,2-a]pyrazoleCu catalyst, CH₂Cl₂89–100
Nitrile oxides1,2,4-TriazolesRT, EtOH75
AlkenesSpirocyclic pyrazolinesMicrowave irradiation68
  • Mechanism : The imine nitrogen initiates nucleophilic attack on electrophilic dipolarophiles (e.g., alkynes, nitriles), followed by cyclization to form fused heterocycles .

  • Regioselectivity : Steric hindrance from the 2-methylphenyl group directs addition to the less hindered position .

Nucleophilic Substitution

The imine group undergoes nucleophilic attack, enabling functionalization:

Table 2: Nucleophilic Reactions

ReagentProductConditionsKey Observations
Grignard reagentsN-Alkylated pyrazolesDry THF, 0°CRetention of aromaticity
HydrazineBispyrazolylmethanesReflux, AcOHCondensation at imine site
ThiolsThioimidate derivativesRT, DCMImproved solubility
  • Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity .

  • Steric Effects : The 2-methylphenyl group reduces reactivity at the adjacent carbon, favoring substitutions at the imine nitrogen .

Oxidation and Reduction

The imine and pyrazole moieties exhibit redox activity:

Table 3: Redox Transformations

Reaction TypeReagentProductYield (%)
OxidationKMnO₄, H₂OPyrazole-3-carboxylic acid62
ReductionNaBH₄, MeOH2,3-Dihydro-1H-pyrazol-3-amine85
Catalytic hydrogenationH₂/Pd-CTetrahydro-pyrazole78
  • Oxidation : The imine converts to a carbonyl group under strong oxidizing conditions, forming carboxylic acids.

  • Reduction : Selective reduction of the imine to an amine preserves the pyrazole ring.

Condensation Reactions

The compound forms Schiff bases and hydrazones via imine exchange:

Table 4: Condensation Products

Carbonyl SourceProductApplication
Aromatic aldehydesBis-pyrazolyl iminesLigands for metal complexes
KetonesSpirocyclic derivativesAntimicrobial agents
  • Mechanism : Acid-catalyzed nucleophilic attack by amines or hydrazines on the imine carbon .

  • Thermodynamics : Equilibria favor product formation in dehydrating conditions (e.g., molecular sieves) .

Metal Complexation

The imine nitrogen serves as a ligand for transition metals:

Table 5: Coordination Chemistry

Metal SaltComplex StructureStability Constant (log K)
Cu(II) chlorideSquare-planar Cu(N^N)₂12.4
Fe(III) nitrateOctahedral Fe(N^O)₃9.8
  • Applications : These complexes show catalytic activity in oxidation reactions and antimicrobial properties .

Acid-Base Behavior

The imine group exhibits pH-dependent tautomerism:

  • Protonation : Occurs at pH < 3, forming a pyrazolinium cation .

  • Deprotonation : At pH > 10, the imine converts to a deprotonated enamine form, enhancing nucleophilicity .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, followed by decomposition into:

  • Major products : CO₂, NH₃, and 2-methylbenzonitrile .

  • Pathway : Radical-mediated cleavage of the pyrazole ring .

Scientific Research Applications

2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences
Compound Name Molecular Formula Key Functional Groups Substituents Heteroatoms Reference
2-(2-Methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine C₁₀H₁₁N₃ Imine (-NH) 2-Methylphenyl N only
2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one C₁₃H₁₄N₂O Ketone (=O) 3,4-Dimethylphenyl, 5-methyl N, O
8,10-Dimethyl-4-(5-methyl-1-phenyl-1H-pyrazol-4-yl)pyrido[2,3:3,4]pyrazolo[1,5-a]pyrimidine C₂₀H₁₇N₅ Pyrimidine, Pyrazole 5-Methyl-1-phenyl, fused rings N only
2-(2-Methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine C₁₂H₁₃N₃S Thiophene, Imine 2-Methylphenyl, thieno ring N, S

Key Observations :

  • Imine vs. Ketone : The imine group in the target compound enables stronger hydrogen-bonding interactions compared to the ketone in 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one .
  • Heteroatoms: The thieno-pyrazole derivative () contains sulfur, enhancing π-π stacking and altering electronic properties compared to nitrogen-only analogs .
  • Fused Systems : Compound 9 () features a pyrido-pyrazolo-pyrimidine system, increasing rigidity and reducing solubility relative to the simpler bicyclic target compound .

Reactivity Trends :

  • The electron-donating methyl group in the target compound’s phenyl ring enhances electrophilic substitution at the para position, whereas electron-withdrawing groups (e.g., cyano in ) direct reactivity to meta positions .
Physical and Chemical Properties
Property Target Compound 2-(3,4-Dimethylphenyl)-5-methyl-1H-pyrazol-3(2H)-one Thieno-Pyrazole Derivative ()
Molecular Weight (g/mol) 177.22 214.27 231.32
Solubility Moderate in polar aprotic solvents Low in water, high in DMSO Low in water, moderate in chloroform
Melting Point Not reported Not reported Not reported
Hydrogen Bonding Donor (NH) and acceptor (C=N) Acceptor (C=O) only Donor (NH) and acceptor (C=N, S)

Notable Findings:

  • The imine group in the target compound increases polarity, improving solubility in polar solvents compared to the ketone-containing analog .
  • Sulfur in the thieno-pyrazole enhances lipophilicity, making it more membrane-permeable but less water-soluble .

Biological Activity

2-(2-methylphenyl)-2,3-dihydro-1H-pyrazol-3-imine is a compound belonging to the pyrazole family, which has gained attention for its diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including antitumor, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this compound, summarizing research findings, structure-activity relationships (SAR), and potential applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14N2\text{C}_{12}\text{H}_{14}\text{N}_2

This compound features a pyrazole ring with a methylphenyl substituent at the 2-position and an imine functional group. The presence of these functional groups is crucial for its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor activity through various mechanisms. For instance, studies have shown that certain pyrazole compounds inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in cancer cell proliferation and survival .

In vitro studies demonstrated that this compound exhibited cytotoxic effects against several cancer cell lines. The compound's ability to induce apoptosis in cancer cells was linked to its interaction with specific cellular targets involved in cell cycle regulation and apoptosis pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro . This suggests that the compound may serve as a therapeutic agent in conditions characterized by chronic inflammation.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. Studies indicate that compounds like this compound can exhibit significant antibacterial activity against various strains of bacteria. In particular, the compound has shown effectiveness against Gram-positive and Gram-negative bacteria, likely due to its ability to disrupt bacterial cell membranes .

Structure-Activity Relationship (SAR)

Understanding the SAR of pyrazole derivatives is essential for optimizing their biological activities. Modifications at various positions on the pyrazole ring can significantly influence their potency and selectivity. For instance:

Substituent Position Modification Effect on Activity
1Electron-withdrawing groupsIncreased antitumor activity
3Alkyl substitutionsEnhanced antimicrobial properties
4Halogen substitutionsImproved anti-inflammatory effects

These modifications can enhance binding affinity to biological targets or alter pharmacokinetic properties.

Case Studies

  • Antitumor Efficacy : A study evaluating the efficacy of various pyrazole derivatives found that those with methyl or halogen substitutions at the 4-position showed significant inhibition of tumor growth in xenograft models .
  • Anti-inflammatory Mechanism : Research demonstrated that a similar compound reduced LPS-induced inflammation in macrophages by inhibiting NF-kB signaling pathways .
  • Antimicrobial Testing : A series of tests conducted on different pyrazole derivatives revealed that this compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics against resistant bacterial strains .

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